

# Vistusertib dysregulation of mTOR signaling in cancers

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Vistusertib

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## Clinical Trial Evidence and Outcomes

Clinical studies highlight both the potential and limitations of **vistusertib** across different cancer types, with efficacy being highly context-dependent.

Cancer Type	Trial Phase & Design	Key Efficacy Findings	Common Adverse Events (Grade ≥2)
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| **Endometrial Cancer (HR+)** | Phase 1/2 (VICTORIA trial); **Vistusertib** + Anastrozole vs. Anastrozole alone [1] | • **8-week PFR**: 67.3% (combo) vs 39.1% (mono) • **Median PFS**: 5.2 months (combo) vs 1.9 months (mono) • **ORR**: 24.5% (combo) vs 17.4% (mono) [1] | Fatigue, lymphopenia, hyperglycemia, diarrhea [1] | | **NSCLC (STK11-deficient)** | Phase 2 (National Lung Matrix Trial); **Vistusertib** monotherapy [2] | • **Objective Response (OR)**: 9.8% (in KRAS-mutated cohort) • **Durable Clinical Benefit (DCB)**: 24.4% (in KRAS-mutated cohort) [2] | Gastrointestinal disorders, fatigue [2] |

## Experimental Protocols for Key Studies

For researchers designing related experiments, here are methodologies from pivotal **vistusertib** studies.

- **In Vitro Combination Study (Ovarian Cancer Models)**

- **Cell Lines:** A panel of 12 ovarian cancer cell lines, including a cisplatin-resistant model (A2780CisR) [3].
- **Treatment:** Cells treated with **vistusertib** and paclitaxel, both alone and in combination [3].
- **Growth Assay:** Cell growth inhibition measured to determine additive effects [3].
- **Mechanistic Analysis:** Western blotting to demonstrate inhibition of mTORC1 (reduction in p-S6) and mTORC2 (reduction in p-AKT) [3].

- **In Vivo Xenograft Study (Ovarian Cancer)**

- **Model:** A2780CisR xenograft model [3].
- **Dosing:** **Vistusertib** and paclitaxel, alone and in combination, compared to vehicle control [3].
- **Tumor Measurement:** Tumor volumes tracked to assess significant reduction from combination therapy [3].
- **Apoptosis Assessment:** Immunohistochemistry for cleaved PARP in tumor tissues to measure increased apoptosis [3].
- **Metabolomic Analysis:** Magnetic resonance spectroscopy (MRS) to track changes in tumor metabolites like phosphocholine and ATP [3].

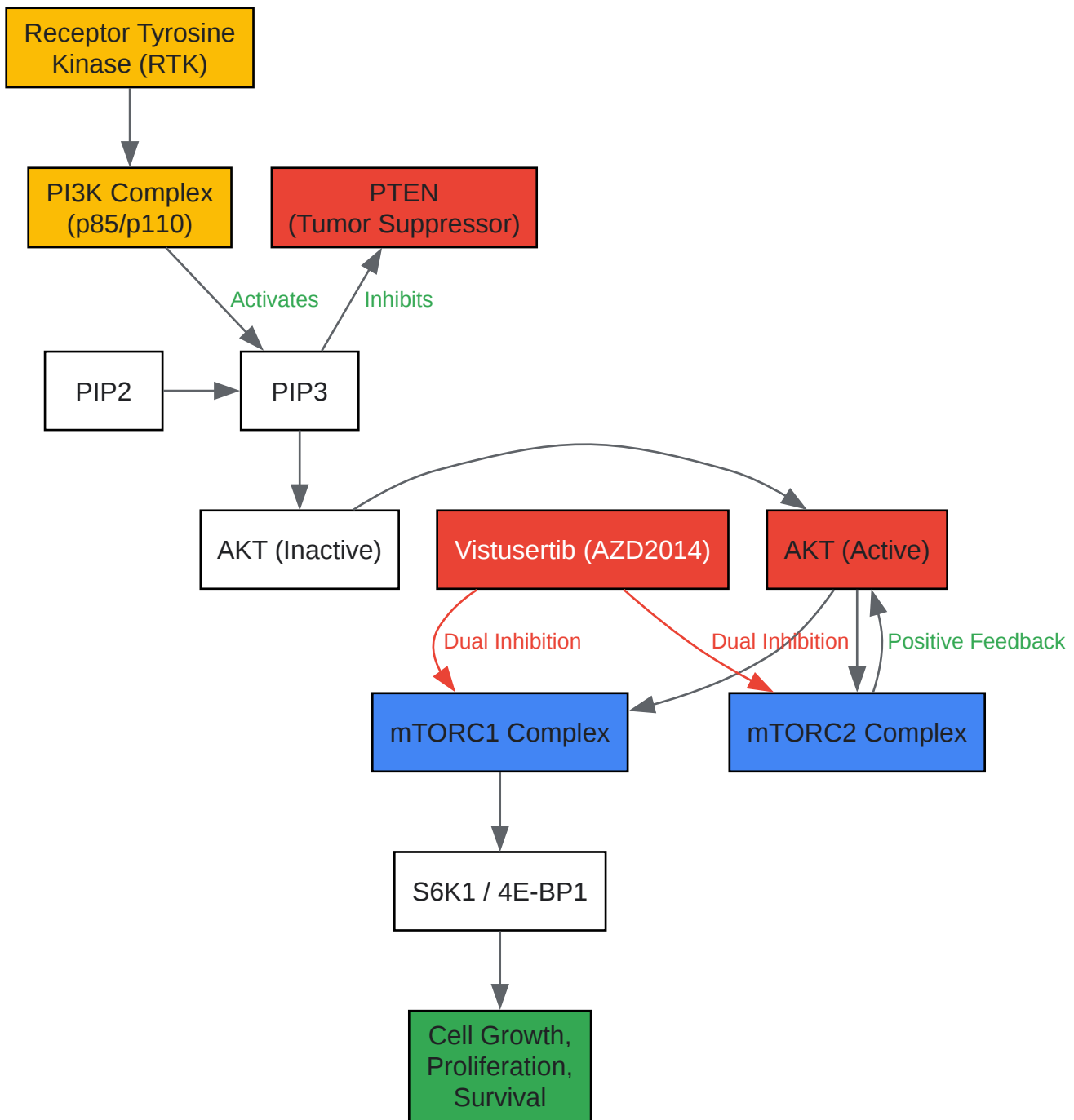
## Research Challenges and Future Directions

Despite preclinical rationale, **vistusertib** faces challenges. The NPJ Precision Oncology study concluded that **vistusertib cannot be recommended as a monotherapy for STK11-deficient NSCLC** due to modest efficacy, and noted adaptive resistance via AKT reactivation [2]. Research is now focused on:

- **Overcoming Resistance:** Longitudinal ctDNA analysis in trials has revealed post-treatment enrichment of mutations (e.g., SMARCA4), suggesting escape mechanisms [2].
- **Novel Formulations:** Research into chemically engineered nanoparticle prodrugs of mTOR inhibitors (e.g., AZD8055) shows promise for improved pharmacokinetics and anti-tumor efficacy [4].
- **Rational Combinations:** Ongoing exploration includes combining mTORC1/2 inhibitors with paclitaxel in ovarian cancer [3] and other inhibitors with immunotherapy [5].

## mTOR Signaling Pathway and Vistusertib Mechanism

The following diagram illustrates the mTOR signaling pathway and the mechanism of **vistusertib**.



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## References

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To cite this document: Smolecule. [Vistusertib dysregulation of mTOR signaling in cancers].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548426#vistusertib-dysregulation-of-mtor-signaling-in-cancers>]

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